2-(3-Methyl-2-butenyl)cyclopentanone

Description

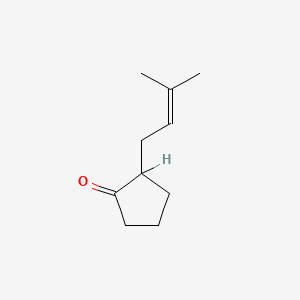

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-2-enyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)6-7-9-4-3-5-10(9)11/h6,9H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKESYZVOSBUNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CCCC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | 2-(3-METHYL-2-BUTENYL)CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025579 | |

| Record name | 2-(3-Methyl-2-butenyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(3-methyl-2-butenyl)cyclopentanone is a clear colorless liquid. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP. | |

| Record name | 2-(3-METHYL-2-BUTENYL)CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

74 to 76 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP. | |

| Record name | 2-(3-METHYL-2-BUTENYL)CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP. | |

| Record name | 2-(3-METHYL-2-BUTENYL)CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.937 at 66 °F (NTP, 1992) - Less dense than water; will float | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina: NTP. | |

| Record name | 2-(3-METHYL-2-BUTENYL)CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2520-60-7 | |

| Record name | 2-(3-METHYL-2-BUTENYL)CYCLOPENTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20627 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(3-Methyl-2-butenyl)cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2520-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-2-butenyl)cyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002520607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-(3-methyl-2-buten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(3-Methyl-2-butenyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylbut-2-enyl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-METHYL-2-BUTENYL)CYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N61U1R78XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Total Synthesis Approaches and Complex Molecule Construction

The cyclopentanone (B42830) framework is a common feature in numerous natural products, and as such, methods for its synthesis are integral to the field of total synthesis.

While the cyclopentanone unit is a recurring structural element in organic chemistry, the direct and prominent role of 2-(3-methyl-2-butenyl)cyclopentanone as a key starting intermediate in the widely reported total syntheses of Nuphar alkaloids like nupharamine (B96094) or anhydronupharamine is not extensively documented in the reviewed literature. The synthesis of Nuphar alkaloids, which are characterized by quinolizidine (B1214090), indolizidine, or piperidine (B6355638) skeletons often attached to a furan (B31954) group, typically proceeds through different strategic pathways. rsc.orgnih.gov

For instance, stereoselective syntheses of (−)-nupharamine have been achieved utilizing key steps such as the Lewis acid-catalyzed reaction of an α-chlorosulfide with a silyl (B83357) ketene (B1206846) acetal (B89532) or through an intramolecular Mannich reaction of a sulfinimine-derived beta-amino ketone to construct the core piperidine ring. rsc.orgnih.gov Other approaches to Nuphar alkaloids like nupharolutine have started from precursors such as 3-methylpyridine, employing reactions of dihydropyridine (B1217469) derivatives to build the necessary framework. clockss.org These strategies focus on constructing the nitrogen-containing heterocyclic core of the alkaloids, rather than starting from a pre-functionalized cyclopentanone like this compound.

Achieving stereocontrol in the synthesis of substituted cyclopentanones is a significant challenge and an area of active research. Various asymmetric strategies have been developed to control the stereochemistry at the C-2 position of the cyclopentanone ring.

One powerful method is the asymmetric conjugate addition to α,β-unsaturated cyclopentanone precursors. For example, the conjugate addition of lithium dibenzylamide to tert-butyl (±)-3-methylcyclopentene-1-carboxylate demonstrates high levels of stereocontrol. Furthermore, kinetic resolution using a chiral lithium amide, such as lithium (S)-N-benzyl-N-α-methylbenzylamide, can effectively separate enantiomers, leading to highly enantioenriched products.

Organocatalysis offers another robust avenue for asymmetric synthesis. Bifunctional organocatalysts, which may feature multiple hydrogen-bonding donors like a thiourea (B124793) group combined with a primary amine, can simultaneously activate both an α-aryl cyclopentanone and a nitroolefin, facilitating a highly diastereo- and enantioselective Michael addition. nih.gov Similarly, chiral N,N'-dioxide/metal complexes have been used to catalyze the vinylogous conjugate addition of butenolide to chromones, a strategy that can be adapted for creating chiral cyclopentanone structures. rsc.org

Enzymatic methods also provide a pathway for asymmetric alkylation. The enzyme tryptophan synthase β-subunit (TrpB) has been engineered through directed evolution to catalyze the asymmetric alkylation of ketones, showcasing the potential of biocatalysis in creating chirally dense molecules. nih.gov

The construction of the cyclopentanone ring itself is a fundamental aspect of organic synthesis, with numerous established and novel methods available. These strategies are crucial for synthesizing not only the target compound but also a wide array of structurally related fragrances and pharmaceutical intermediates. nih.govnih.gov

Common methods for forming five-membered rings include:

Intramolecular Aldol (B89426) Condensation and Michael Addition: These are classic and reliable reactions for ring formation.

Nazarov Cyclization: This pericyclic reaction involves the acid-catalyzed cyclization of divinyl ketones to form cyclopentenones.

Ring Expansion and Contraction: Methods like the expansion of cyclobutane (B1203170) rings or contraction of cyclohexane (B81311) rings can provide access to the cyclopentanone core.

Radical Cyclizations: The intramolecular addition of radical species to double bonds is an effective way to construct five-membered rings.

Palladium-Catalyzed Cycloadditions: Transition metal catalysis, for instance, the (3 + 2) cycloaddition of palladium-oxyallyl species with dienes, offers a modern approach to cyclopentanone synthesis.

These diverse strategies provide chemists with a versatile toolkit for assembling the cyclopentanone fragment tailored to the specific requirements of the target molecule.

Targeted Synthesis of the this compound Core and Analogs

The direct synthesis of the title compound often involves the functionalization of a pre-existing cyclopentanone ring or the cyclization of an appropriate acyclic precursor.

The Stork enamine synthesis is a cornerstone method for the α-alkylation of ketones, including cyclopentanone. wikipedia.org This three-step process offers a milder and more selective alternative to direct alkylation using strong bases like LDA, which can suffer from over-alkylation. libretexts.org

The process involves:

Formation of the enamine: Cyclopentanone is reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis and removal of water, to form the corresponding enamine. mychemblog.comlibretexts.org

Alkylation: The enamine, which acts as a carbon nucleophile at the α-position, is then reacted with an electrophilic alkylating agent. For the synthesis of this compound, an activated halide like prenyl bromide (1-bromo-3-methyl-2-butene) is an ideal reagent. wikipedia.orgyoutube.com The nucleophilic enamine attacks the alkyl halide in an SN2 reaction, forming an iminium salt intermediate.

Hydrolysis: The resulting iminium salt is hydrolyzed with dilute aqueous acid to regenerate the ketone, yielding the desired α-alkylated product, this compound. libretexts.orglibretexts.org

The Stork enamine reaction is highly effective for activated alkyl halides such as allylic, benzylic, and propargylic halides. wikipedia.org

Table 1: Key Steps in the Stork Enamine Synthesis of this compound

| Step | Reactants | Product of Step | Description |

|---|---|---|---|

| 1. Enamine Formation | Cyclopentanone, Secondary Amine (e.g., Pyrrolidine) | 1-(Cyclopent-1-en-1-yl)pyrrolidine | Condensation reaction to form the nucleophilic enamine intermediate. |

| 2. Alkylation | Enamine, Prenyl Bromide | Iminium Salt | SN2 attack of the enamine on the alkyl halide. |

| 3. Hydrolysis | Iminium Salt, Aqueous Acid (H₃O⁺) | This compound | Hydrolysis of the iminium salt to yield the final α-alkylated ketone. |

Beyond functionalizing a pre-formed ring, the this compound structure can be assembled through cyclization reactions of acyclic precursors. These methods build the five-membered ring as a key strategic step.

One of the most fundamental approaches is the intramolecular aldol condensation . A 1,4-dicarbonyl compound can be induced to cyclize under basic or acidic conditions to form a five-membered ring. For the target molecule, a suitably substituted octane-2,7-dione derivative could theoretically serve as a precursor.

Another powerful strategy is the intramolecular Michael addition . A substrate containing both a nucleophilic center (like an enolate) and a Michael acceptor (an α,β-unsaturated carbonyl) can cyclize to form a five-membered ring.

More modern methods include radical cyclizations . For instance, an unsaturated carboxylic acid can undergo a Kolbe decarboxylation followed by an intramolecular radical cyclization to generate a substituted cyclopentane (B165970) ring. Transition metal-catalyzed reactions, such as the intramolecular hydroacylation of 4-alkynals catalyzed by rhodium complexes, provide direct routes to cyclopentenones, which can then be further functionalized to the target saturated ketone.

Multi-Step Alkylation Sequences of Cyclopentanone Precursors

Multi-step synthesis provides a strategic framework for constructing complex molecules like this compound from simpler starting materials through a sequence of reactions. vapourtec.comyoutube.com This approach allows for the controlled and efficient formation of the target compound, which may not be achievable in a single step. vapourtec.com Key to these sequences is the careful planning of each reaction to avoid competitive side reactions and to ensure the desired functional group transformations occur in the correct order. youtube.com For the synthesis of α-alkylated cyclopentanones, several multi-step strategies involving the alkylation of cyclopentanone precursors are commonly employed.

One prevalent method involves the alkylation of cyclopentanone enamines. In this approach, cyclopentanone is first reacted with a secondary amine, such as morpholine, to form a more nucleophilic enamine. google.com This enamine can then undergo alkylation with an appropriate electrophile, such as prenyl bromide (1-bromo-3-methyl-2-butene), to introduce the desired side chain. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone functionality, yielding the α-alkylated cyclopentanone. google.com This method offers a reliable way to control mono-alkylation and avoid the poly-alkylation that can occur under direct basic conditions.

Another powerful strategy is the alkylation of silyl enol ethers. Cyclopentanone can be converted to its corresponding silyl enol ether, for example, 1-trimethylsiloxycyclopentene, which can then be alkylated in the presence of a Lewis acid. orgsyn.org This method provides a high degree of regioselectivity in the alkylation step. The use of various alkylating agents is possible, including those that are prone to elimination under classical enolate conditions. orgsyn.org

A third common approach is the alkylation of cyclopentanone-2-carboxylic esters. This process begins with the Dieckmann condensation of a dialkyl adipate (B1204190) to form a β-keto ester, typically an alkyl 2-oxocyclopentanecarboxylate. This precursor can then be alkylated at the α-position. The final step involves hydrolysis and decarboxylation to yield the 2-substituted cyclopentanone. This method is advantageous as it starts from readily available adipic esters. iaea.org

These multi-step sequences often require careful optimization of reaction conditions, including the choice of base, solvent, and temperature, to achieve high yields and selectivity. The use of protecting groups may also be necessary to mask other reactive functionalities within the molecule during specific transformations. youtube.com

Table 1: Comparison of Multi-Step Alkylation Strategies for Cyclopentanone

| Method | Precursor | Key Intermediate | Alkylating Agent Example | Final Step |

|---|---|---|---|---|

| Enamine Alkylation | Cyclopentanone | Enamine (e.g., with morpholine) | Prenyl bromide | Hydrolysis |

| Silyl Enol Ether Alkylation | Cyclopentanone | 1-Trimethylsiloxycyclopentene | Prenyl bromide with Lewis acid | Workup |

| β-Keto Ester Alkylation | Dialkyl adipate | Alkyl 2-oxocyclopentanecarboxylate | Prenyl bromide | Hydrolysis & Decarboxylation |

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. bibliotekanauki.plnih.gov Enzymes can be utilized to perform specific transformations in the synthesis of complex molecules, including substituted cyclopentanones. While a direct single-step enzymatic synthesis of this compound may not be established, chemoenzymatic routes that combine chemical and biological steps offer significant potential.

Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are another important class of enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. nih.govrsc.org In a potential synthetic route, an ADH could be used to asymmetrically reduce a prochiral cyclopentanone derivative, establishing a key stereocenter that could be carried through to the final product. These enzymes often require a nicotinamide (B372718) cofactor (NADH or NADPH), which needs to be recycled in situ for industrial viability. rsc.org

Baeyer-Villiger monooxygenases (BVMOs) catalyze the oxidation of cyclic ketones to the corresponding lactones. nih.gov These enzymes can exhibit high regio- and enantioselectivity, providing access to chiral lactones that can serve as versatile building blocks for further chemical transformations. nih.govresearchgate.net A BVMO could be employed to resolve a racemic substituted cyclopentanone through enantioselective lactonization. researchgate.net

Transaminases are enzymes capable of converting ketones into chiral amines. chimia.ch Although this would lead to an aminated cyclopentane rather than a ketone, it highlights the potential of biocatalysis to introduce diverse functionalities onto the cyclopentane ring with high stereocontrol. The resulting chiral amine could potentially be converted back to a ketone or serve as a precursor for other derivatives.

The integration of these biocatalytic steps into a multi-step chemical synthesis can provide access to chiral and highly functionalized cyclopentanone derivatives that are challenging to obtain through purely chemical methods.

Table 2: Relevant Enzyme Classes for Cyclopentanone Synthesis

| Enzyme Class | Transformation | Potential Application in Synthesis |

|---|---|---|

| Lipases | Enantioselective acylation of alcohols | Kinetic resolution of racemic cyclopentenone precursors acs.org |

| Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of ketones | Asymmetric synthesis of chiral cyclopentanol (B49286) intermediates nih.govrsc.org |

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation of cyclic ketones to lactones | Enantioselective synthesis of chiral lactone building blocks nih.govresearchgate.net |

| Transaminases | Conversion of ketones to chiral amines | Synthesis of chiral aminocyclopentane precursors chimia.ch |

Palladium-Catalyzed Cross-Coupling Reactions in Related Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While a direct palladium-catalyzed synthesis of this compound might not be a standard procedure, the principles of palladium catalysis are highly relevant to the construction of its core structure and the introduction of the alkyl substituent.

The Pauson-Khand reaction, which is traditionally mediated by cobalt, can also be catalyzed by other metals, including palladium, to construct cyclopentenones from an alkene, an alkyne, and carbon monoxide. baranlab.org This powerful annulation reaction could be envisioned as a method to build the substituted cyclopentenone core in a convergent manner.

Palladium catalysis is also instrumental in α-arylation and α-alkenylation reactions of ketones. These reactions typically proceed through the formation of a palladium enolate intermediate. While less common for simple alkyl groups, related methodologies could potentially be adapted for the introduction of the prenyl group. For instance, a two-step procedure involving the formation of a silyl enol ether followed by a palladium-catalyzed cross-coupling could be a viable route.

Furthermore, palladium-catalyzed reactions are widely used for the synthesis of five-membered rings. For example, palladium-catalyzed alkene difunctionalization reactions have been developed for the synthesis of functionalized methylene (B1212753) cyclopentanes. baranlab.org These types of cyclization reactions, while not directly yielding the target molecule, demonstrate the power of palladium catalysis in constructing the cyclopentane framework from acyclic precursors.

In the context of a multi-step synthesis, a palladium-catalyzed cross-coupling reaction could be employed to attach the prenyl group to a suitably functionalized cyclopentanone precursor. For example, a cyclopentenone bearing a leaving group (like a triflate) at the α-position could undergo a Suzuki or Stille coupling with a prenyl-organometallic reagent.

Table 3: Examples of Palladium-Catalyzed Reactions in Cyclopentane Synthesis

| Reaction Type | Description | Relevance to Target Synthesis |

|---|---|---|

| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkene, alkyne, and CO | Construction of the cyclopentenone core baranlab.org |

| α-Arylation/Alkenylation | Coupling of an enolate with an aryl/alkenyl halide | Potential for α-functionalization of the cyclopentanone ring |

| Alkene Difunctionalization | Cyclization of dienes to form functionalized cyclopentanes | Construction of the cyclopentane ring system baranlab.org |

| Suzuki/Stille Coupling | Cross-coupling of an organometallic reagent with an organic halide/triflate | Introduction of the prenyl side chain onto a cyclopentanone precursor |

Chemical Reactivity and Mechanistic Investigations

Photochemical Transformations

The absorption of ultraviolet light by the enone chromophore promotes the molecule to an electronically excited state. While several decay pathways are available, the most productive chemical reactions for enones typically originate from the lowest triplet excited state (T₁), which is efficiently populated from the initially formed singlet excited state (S₁) via intersystem crossing (ISC). wikipedia.orgnih.gov The subsequent reactions are dictated by the interplay of the excited enone and the tethered prenyl side chain.

Intramolecular Cyclization and Hydrogen Abstraction Processes

For compounds like 2-(3-Methyl-2-butenyl)cyclopentanone, the presence of a tethered double bond allows for efficient intramolecular reactions. The primary photochemical process is an intramolecular [2+2] photocycloaddition, often referred to as a de Mayo-type reaction. In this process, the excited enone double bond adds to the pendant alkene double bond to form a strained cyclobutane (B1203170) ring, resulting in a tricyclic ketone. rsc.orgresearchgate.net Studies on analogous 2-alkenyloxy-cycloalk-2-enones have shown that intramolecular [2+2] photocycloaddition can proceed with a high degree of diastereoselectivity, establishing multiple stereogenic centers in a single step. acs.org

However, the 1,4-diradical intermediate formed during the cycloaddition process (see section 3.1.2) can also undergo competing reactions. A significant alternative pathway is intramolecular hydrogen abstraction. acs.orgyoutube.com If a sterically accessible hydrogen atom is present, particularly on the carbon adjacent to the ether oxygen in alkenyl-oxy derivatives, the diradical can abstract it. nih.gov This process leads to the formation of a new radical center and ultimately results in non-cyclized products, often with a new double bond within the side chain. researchgate.netrsc.orgyoutube.com The competition between cyclobutane formation and hydrogen abstraction is influenced by the conformation of the diradical intermediate and the length and flexibility of the tether connecting the enone and the alkene. researchgate.netacs.org

Triplet Enone Intermediates and 1,4-Diradical Pathways

The mechanism of the [2+2] photocycloaddition of enones is understood to proceed in a stepwise manner through discrete diradical intermediates. wikipedia.orgnih.gov The process begins with photoexcitation of the cyclopentenone moiety to its first excited singlet state (S₁), which has a very short lifetime. wikipedia.org This is followed by efficient intersystem crossing (ISC) to the more stable and longer-lived first excited triplet state (T₁). wikipedia.orgacs.org

The triplet enone then interacts with the ground-state alkene of the side chain to form an excited-state complex known as an exciplex. This exciplex subsequently collapses to form a 1,4-diradical intermediate. acs.org In the case of 2-(alkenyl)cyclopentanones, initial bond formation can occur at either the α- or β-carbon of the enone. For intramolecular reactions, the regioselectivity is often governed by the "rule of five," which favors the formation of a five-membered ring in the initial cyclization step to the diradical, although exceptions are known. researchgate.net Following its formation, the triplet diradical must undergo another spin inversion to the singlet diradical before it can cyclize to form the final, stable cyclobutane product. wikipedia.org The intermediacy of these 1,4-diradicals accounts for the non-stereospecific nature of some enone photocycloadditions and the formation of hydrogen abstraction side products. acs.org

Dimerization and Intermolecular [2+2] Photocycloaddition Reactions of Cyclopentenones

In the absence of an intramolecular reaction partner or in the presence of an external alkene, cyclopentenones can undergo intermolecular reactions. When irradiated in sufficient concentration, cyclopentenone itself undergoes photodimerization to yield cyclobutane dimers. researchgate.net This [2+2] photocycloaddition can result in two main regioisomers: the head-to-head (HH) dimer and the head-to-tail (HT) dimer. wikipedia.org These can also exist as different stereoisomers (syn or anti). The ratio of these dimers is dependent on factors such as solvent polarity and reaction concentration.

More broadly, cyclopentenones are excellent partners in intermolecular [2+2] photocycloaddition reactions with a wide variety of alkenes. nsf.govcdnsciencepub.com This reaction is a powerful synthetic tool for the construction of cyclobutane rings, which are versatile intermediates for further chemical transformations. researchgate.net The mechanism, like the intramolecular version, proceeds through a triplet enone and a 1,4-diradical intermediate. wikipedia.org The regioselectivity (head-to-head vs. head-to-tail) is controlled by a combination of steric and electronic interactions between the excited enone and the ground-state alkene. wikipedia.org

Exploration of [4+2] Cycloaddition Reactions in Derivatives

While enones are famous for their photochemical [2+2] cycloadditions, their double bond can also participate in thermal [4+2] cycloadditions, commonly known as Diels-Alder reactions. libretexts.org In these reactions, the cyclopentenone derivative acts as the dienophile, reacting with a conjugated diene. Generally, cycloalkenones like cyclopentenone are considered relatively unreactive dienophiles under purely thermal conditions, often requiring high temperatures. nih.gov

However, their reactivity can be significantly enhanced. Lewis acid catalysis, for instance, can activate the enone dienophile, lowering the activation barrier and allowing the reaction to proceed under milder conditions. acs.org Furthermore, computational studies have shown that the reactivity of cycloalkenones in Diels-Alder reactions is related to the distortion energy required to bend the molecule into the transition state geometry; smaller, more strained rings like cyclobutenone are significantly more reactive than cyclopentenone. nih.govcomporgchem.com The incorporation of electron-withdrawing groups on the cyclopentenone ring can also increase its dienophilic character. acs.orgnih.gov These [4+2] reactions provide a complementary method to the photochemical pathways for constructing six-membered rings fused to the cyclopentane (B165970) core.

Norrish Type I Cleavage in Analogous Cyclic Ketones

Another fundamental photochemical process available to ketones is the Norrish Type I reaction. wikipedia.orgedurev.in This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond following photoexcitation. For cyclic ketones, this α-cleavage results in the formation of an acyl-alkyl biradical. kvmwai.edu.inscispace.com This process can occur from either the singlet or triplet excited state, though for cyclic ketones, the reaction often proceeds through the triplet state due to rapid intersystem crossing. kvmwai.edu.innycu.edu.tw

The resulting biradical can then undergo several secondary reactions:

Decarbonylation: Loss of a molecule of carbon monoxide to form a new alkyl diradical, which can then cyclize to form a smaller ring or undergo intramolecular hydrogen transfer to yield an unsaturated aldehyde. kvmwai.edu.in

Intramolecular Disproportionation: Abstraction of a hydrogen atom to form an unsaturated aldehyde. wikipedia.org

Recombination: Re-formation of the starting ketone, which can lead to epimerization at the α-carbon if it is a stereocenter. kvmwai.edu.in

While highly prevalent in saturated cyclic ketones, the Norrish Type I cleavage is generally a less common pathway for α,β-unsaturated ketones like cyclopentenones, where [2+2] cycloadditions and dimerizations are often more efficient. scispace.com Nevertheless, it represents a potential competing decay pathway for the excited state.

Quenching Studies and Triplet State Characterization

The central role of the triplet state in the photochemistry of enones has been established through extensive mechanistic studies, including quenching experiments. cdnsciencepub.com In these experiments, a molecule known as a triplet quencher is added to the reaction. If the quencher has a lower triplet energy than the excited enone, it can accept the energy from the enone in a diffusion-controlled process, de-exciting the enone back to its ground state and preventing it from reacting. instras.com The observation that a quencher, such as naphthalene (B1677914) or 1-methylnaphthalene, inhibits product formation is strong evidence for the involvement of a triplet intermediate. instras.commdpi.com

The properties of these crucial triplet intermediates can be directly studied using techniques like laser flash photolysis (LFP). nih.govcapes.gov.brrsc.org LFP allows for the generation of a high concentration of the transient triplet state and its characterization by transient absorption spectroscopy. mdpi.commdpi.com These studies provide valuable data on the triplet lifetime (τ), triplet-triplet absorption spectra, and rates of reaction with other species. acs.orgnih.gov Computational studies have correlated the experimentally observed triplet lifetimes of cyclic enones with their structural flexibility; more rigid systems like cyclopentenone have longer triplet lifetimes compared to more flexible rings like cyclohexenone and cycloheptenone. acs.orgacs.org

Table 1: Triplet State Properties of Cyclopentenone and Related Compounds

| Compound | Triplet Lifetime (τ) | Triplet Energy (ET) (kJ mol-1) | Solvent | Reference |

|---|---|---|---|---|

| Cyclopentenone | 185 ns | ~305 | Acetonitrile (B52724) | acs.org |

| Cyclohexenone | 30 ns | ~301 | Acetonitrile | acs.org |

| Cycloheptenone | 11 ns | ~293 | Acetonitrile | acs.org |

| 4-Carboxybenzophenone | - | ~288 | Aqueous | mdpi.com |

| Xanthone | 12 ps (rise component) | ~310 | Ethanol (B145695) | instras.com |

Electrophilic and Nucleophilic Reactions

The chemical character of this compound is defined by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the allylic double bond. These two sites are the primary centers for a variety of chemical transformations.

The carbonyl group (C=O) is a cornerstone of organic chemistry, and its reactivity in this compound is governed by the polarization of the carbon-oxygen double bond. masterorganicchemistry.com The higher electronegativity of oxygen pulls electron density from the carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic addition is the most significant reaction of the carbonyl group. masterorganicchemistry.com This process involves the attack of a nucleophile on the carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³ and a change in geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.comlibretexts.org In the case of this compound, the presence of two alkyl substituents (the cyclopentane ring itself and the prenyl group) makes it a ketone. Ketones are generally less reactive than aldehydes toward nucleophilic addition due to the electron-donating and sterically hindering effects of the alkyl groups. libretexts.org

The reactivity of cyclic ketones like cyclopentanone (B42830) is also influenced by ring strain. Compared to an acyclic ketone like 3-pentanone, cyclopentanone exhibits higher reactivity towards nucleophilic addition. This is because the sp²-hybridized carbonyl carbon in the five-membered ring has bond angles closer to the ideal 120°, but the rest of the ring is strained. The transition to a less-strained sp³-hybridized tetrahedral intermediate is therefore more favorable. doubtnut.com The general order of reactivity towards nucleophilic addition is typically aldehydes > cyclic ketones > acyclic ketones. doubtnut.com

The addition of a nucleophile can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, result in an irreversible addition to form a tertiary alcohol after protonation. Weaker nucleophiles, like water or alcohols, participate in reversible addition reactions. masterorganicchemistry.com

Table 1: Factors Influencing Carbonyl Reactivity in Ketones

| Factor | Influence on Reactivity | Application to this compound |

|---|---|---|

| Electronic Effects | Electron-donating groups decrease reactivity by stabilizing the partial positive charge on the carbonyl carbon. libretexts.org | The two alkyl substituents (ring and prenyl group) are electron-donating, reducing reactivity compared to aldehydes. libretexts.org |

| Steric Effects | Bulky groups hinder the approach of the nucleophile to the carbonyl carbon, decreasing reactivity. libretexts.org | The prenyl group and the cyclopentane ring create steric hindrance around the carbonyl carbon. |

| Ring Strain | In cyclic ketones, the release of ring strain in the transition state can increase reactivity compared to acyclic analogues. doubtnut.com | As a cyclopentanone derivative, it is expected to be more reactive than a comparable acyclic ketone like 3-pentanone. doubtnut.com |

Reactivity of the Allylic Double Bond (e.g., Oxidation, Cycloadditions)

The prenyl (3-methyl-2-butenyl) side chain contains a trisubstituted double bond, which is a site of significant reactivity, particularly for oxidation and cycloaddition reactions.

Oxidation: The allylic positions of the double bond (the CH₂ group adjacent to the double bond and the two CH₃ groups on the double bond) are susceptible to oxidation. A classic method for such transformations is the Riley oxidation, which uses selenium dioxide (SeO₂) to oxidize methylene (B1212753) groups adjacent to carbonyls or at allylic positions to form ketones or alcohols. wikipedia.org The mechanism for allylic oxidation with SeO₂ involves an initial ene reaction, followed by a nih.govnoaa.gov-sigmatropic rearrangement to form an allylselenite ester, which upon hydrolysis yields an allylic alcohol. wikipedia.org The thermal stability of the resulting allylic radical intermediates plays a significant role in the reaction pathway. researchgate.net Other palladium-catalyzed oxidation reactions can also target the allylic C-H bonds, leading to various functionalized products. rsc.org Furthermore, more aggressive oxidation conditions, such as ozonolysis or permanganate (B83412) oxidation, can lead to the cleavage of the double bond itself. researchgate.net

Cycloadditions: The double bond can participate as the "2π" component in cycloaddition reactions. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): The double bond can act as a dienophile, reacting with a conjugated diene. For a successful Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups. libretexts.org The double bond in this compound is relatively electron-rich due to the alkyl substituents, making it a less reactive dienophile for normal-electron-demand Diels-Alder reactions. However, it could potentially react with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction. libretexts.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves the addition of a 1,3-dipole (e.g., ozone, azides, or nitrile oxides) across the double bond to form a five-membered heterocyclic ring. uchicago.edu Ozonolysis is a prime example of this reaction type.

[2+2] Cycloaddition: The formation of a four-membered cyclobutane ring via a [2+2] cycloaddition is generally thermally forbidden but can be achieved photochemically. libretexts.orglibretexts.org This reaction can occur between two alkene units or between an alkene and a carbonyl group (the Paternò–Büchi reaction). libretexts.org

Rearrangement and Cycloisomerization Reactions

The presence of both a ketone and a double bond within the same molecule opens up possibilities for complex rearrangement and cyclization reactions, often catalyzed by transition metals.

While this compound is an enone system (if considering the enol form) rather than an enyne, the principles of metal-catalyzed skeletal rearrangements of unsaturated systems are relevant. Gold(I) complexes, for example, are known to catalyze the cycloisomerization and skeletal rearrangement of 1,6-enynes. nih.gov These reactions proceed through the formation of bicyclic gold(I) carbene intermediates, which can then undergo bond cleavage and rearrangement to form various diene products. nih.gov The stereochemistry and electronic properties of the alkene, such as in prenyl-containing substrates, can influence the reaction pathway and product selectivity. nih.gov Similar acid-catalyzed rearrangements involving nitrogen participation have been observed in bicyclic systems, leading to highly functionalized cyclopentanes. nih.gov

The double bond of the prenyl group can undergo cyclopropanation. In an intermolecular reaction, this would involve reacting the compound with a carbene source, such as that generated from diazomethane (B1218177) or via the Simmons-Smith reaction (using CH₂I₂ and a Zn-Cu couple), to form a bicyclic structure containing a cyclopropane (B1198618) ring fused to the cyclopentane ring via the side chain. masterorganicchemistry.com The Simmons-Smith reaction is stereospecific, with the addition of the methylene group occurring in a syn fashion across the double bond. masterorganicchemistry.com

Intramolecular cyclopropanation is also a powerful tool for constructing bicyclic systems. researchgate.net This would require the presence of a carbene precursor on the cyclopentanone ring. For instance, if an α-diazo acetate (B1210297) group were introduced, it could be used to generate a carbene that would then react with the prenyl double bond to form a fused ring system. researchgate.net The efficiency and diastereoselectivity of such intramolecular reactions are often influenced by the length of the tether connecting the carbene and the alkene, as well as by directing groups at the allylic position. researchgate.net

Studies on Conformational Stability and Isomerism

The stereochemistry and conformational flexibility of this compound are key aspects of its molecular structure.

Isomerism: The C2 carbon of the cyclopentanone ring, to which the prenyl group is attached, is a stereocenter. This means the compound is chiral and exists as a pair of enantiomers: (R)-2-(3-Methyl-2-butenyl)cyclopentanone and (S)-2-(3-Methyl-2-butenyl)cyclopentanone. stackexchange.com These are non-superimposable mirror images and are considered optical isomers. stackexchange.com The term "geometric isomerism" is discouraged by IUPAC in this context; the preferred term is cis-trans isomerism, which is not applicable here as there is only one substituent on the ring relative to which a cis or trans relationship could be described. stackexchange.com

Conformational Stability: Cyclopentane rings are not planar. To alleviate the torsional strain that would exist in a planar conformation, they adopt puckered structures. libretexts.org The two most common conformations are the "envelope," where four atoms are coplanar and the fifth is out of the plane, and the "half-chair" or "twist," where three atoms are coplanar with the other two displaced on opposite sides of the plane. libretexts.orgacs.org The energy barrier between these conformations is low, and they rapidly interconvert. For substituted cyclopentanones, the substituent's preference for an equatorial versus an axial position is influenced by steric interactions. acs.orgresearchgate.net Theoretical studies on substituted cyclopentanones indicate that the stability of different conformers is a balance between angle strain and torsional strain, with substituents affecting the energy landscape. researchgate.net The bulky prenyl group would likely favor a pseudo-equatorial position to minimize steric strain with the carbonyl group and adjacent hydrogen atoms. libretexts.org

Table 2: Conformational and Isomeric Features

| Feature | Description | Relevance to this compound |

|---|---|---|

| Chirality | The C2 carbon is a stereocenter due to being attached to four different groups. | The compound exists as a pair of (R) and (S) enantiomers. stackexchange.com |

| Ring Conformation | The five-membered ring is non-planar, adopting envelope or half-chair conformations to minimize torsional strain. libretexts.org | The cyclopentanone ring rapidly interconverts between these low-energy puckered conformations. libretexts.orgacs.org |

| Substituent Position | Substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions. | The bulky prenyl group is expected to preferentially occupy a pseudo-equatorial position to minimize steric interactions. libretexts.org |

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed carbon-hydrogen framework of an organic molecule. For 2-(3-Methyl-2-butenyl)cyclopentanone, ¹H NMR, ¹³C NMR, and two-dimensional techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound contains several distinct proton environments. The vinylic proton on the butenyl side chain is expected to appear as a triplet in the downfield region (around 5.0-5.2 ppm) due to coupling with the adjacent methylene (B1212753) protons. The protons of the two methyl groups on the double bond are expected to be non-equivalent, appearing as singlets in the allylic region (around 1.6-1.8 ppm). The protons on the cyclopentanone (B42830) ring and the allylic methylene group would produce complex multiplets in the upfield region (around 1.5-2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Vinylic CH | 5.0 - 5.2 | Triplet (t) | 1H |

| Cyclopentanone CH (α to C=O) | 2.2 - 2.5 | Multiplet (m) | 1H |

| Allylic CH₂ | 2.1 - 2.4 | Multiplet (m) | 2H |

| Cyclopentanone CH₂ (α to C=O) | 2.0 - 2.3 | Multiplet (m) | 2H |

| Cyclopentanone CH₂ (β to C=O) | 1.5 - 1.9 | Multiplet (m) | 4H |

| Vinylic CH₃ | 1.6 - 1.8 | Singlet (s) | 3H |

| Vinylic CH₃ | 1.5 - 1.7 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The most downfield signal would be the carbonyl carbon (C=O) of the cyclopentanone ring, typically appearing above 215 ppm. The two sp² hybridized carbons of the butenyl double bond would resonate in the 120-140 ppm range. The remaining sp³ hybridized carbons of the cyclopentanone ring, the allylic methylene group, and the two methyl groups would appear in the upfield region (15-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 215 - 225 |

| Quaternary vinylic C | 130 - 140 |

| Vinylic CH | 120 - 130 |

| Cyclopentanone CH (α to C=O) | 45 - 55 |

| Cyclopentanone CH₂ (α to C=O) | 35 - 45 |

| Allylic CH₂ | 28 - 38 |

| Cyclopentanone CH₂ (β to C=O) | 20 - 30 |

| Vinylic CH₃ | 25 - 30 |

| Cyclopentanone CH₂ (β to C=O) | 18 - 28 |

| Vinylic CH₃ | 15 - 25 |

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations. Key expected correlations include the vinylic proton with the adjacent allylic methylene protons, and intra-ring couplings between the protons on the cyclopentanone ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of a ketone's carbonyl (C=O) stretch. For a five-membered ring ketone, this peak is typically found at a higher wavenumber than for an open-chain or six-membered ring ketone.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Saturated Ketone (5-membered ring) | 1740 - 1750 | Strong, Sharp |

| C-H Stretch | sp³ C-H | 2850 - 3000 | Medium-Strong |

| C-H Stretch | sp² C-H | 3010 - 3050 | Medium |

| C=C Stretch | Alkene | 1665 - 1675 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| n → π | Carbonyl (C=O) | 280 - 300 | Low |

| π → π | Carbonyl (C=O) | 180 - 200 | High |

| π → π* | Alkene (C=C) | ~200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For this compound (MW = 152.24), the molecular ion peak [M]⁺ would be expected at m/z 152.

The fragmentation would likely proceed via several characteristic pathways for ketones and alkenes. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common pathway for ketones, which could lead to the loss of the butenyl side chain. Another prominent fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which would result in a characteristic neutral loss. Cleavage at the allylic position is also a favorable fragmentation pathway for the butenyl side chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion [M]⁺ |

| 137 | [M - CH₃]⁺ | Loss of a methyl group |

| 83 | [C₅H₇O]⁺ | Alpha-cleavage, loss of butenyl radical |

| 69 | [C₅H₉]⁺ | Cleavage of butenyl side chain |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Various cleavage pathways |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods are paramount for determining the absolute configuration of enantiomers, a task not achievable by more common spectroscopic methods like NMR or mass spectrometry. For a chiral molecule like this compound, which possesses a stereogenic center at the C-2 position of the cyclopentanone ring, chiroptical techniques are essential.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption provides information about the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. acs.orgjascoinc.com A significant advantage of VCD is that all organic molecules have IR absorptions, eliminating the need for a specific chromophore. jascoinc.com VCD spectra, like ECD spectra, are mirror images for a pair of enantiomers. nih.gov The technique is particularly sensitive to the conformational flexibility and absolute configuration of a molecule. For complex molecules, VCD can be used to study exciton (B1674681) coupling between vibrational modes, such as the carbonyl stretches in polycyclic ketones, to confirm absolute configuration. nih.gov The absolute configuration is typically determined by comparing the experimental VCD spectrum with the spectrum calculated via ab initio methods. nih.gov Although no specific VCD studies on this compound were found in the reviewed literature, this technique is a powerful tool for the stereochemical analysis of chiral cyclopentanone derivatives. acs.org

Photoelectron Circular Dichroism (PECD) is a highly sensitive chiroptical technique that measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. This forward-backward asymmetry in the emission direction is dependent on the light's helicity and the molecule's enantiomer. PECD typically produces effects that are several orders of magnitude larger than those observed in conventional CD spectroscopy, making it a potent tool for chiral discrimination. The technique provides detailed information about the electronic structure and chiral potential of the molecule in the gas phase. While PECD has been successfully applied to a variety of chiral molecules, specific experimental data for this compound is not present in the available literature.

Optical rotation is the macroscopic manifestation of chirality, where a solution of a chiral compound rotates the plane of plane-polarized light. anton-paar.com The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). mdpi.com

The specific rotation is calculated using the Biot equation: [α]λT = α / (l × c) where:

[α] is the specific rotation

T is the temperature

λ is the wavelength of the light (commonly the sodium D-line, 589 nm)

α is the observed rotation

l is the path length of the sample tube in decimeters

c is the concentration of the solution in g/mL

A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-). anton-paar.com A pair of enantiomers will rotate light with equal magnitude but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. While specific optical rotation values for the enantiomers of this compound are not documented in the searched scientific literature, this fundamental technique is essential for characterizing the enantiomeric purity of a sample.

| Parameter | Description |

| Technique | Polarimetry |

| Property Measured | Angle of rotation (α) of plane-polarized light |

| Calculated Value | Specific Rotation [α] |

| Significance | Indicates the net chirality of a sample. Used to determine enantiomeric excess and confirm the identity of a pure enantiomer. |

| Enantiomers | Exhibit equal and opposite optical rotation. |

| Racemic Mixture | Optically inactive (α = 0). |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are vital for the separation and purification of this compound, particularly for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For chiral molecules like this compound, enantioselective HPLC is the method of choice for separating the R and S enantiomers. This is typically achieved using a chiral stationary phase (CSP). ijrpr.comyoutube.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high enantioselectivity for a broad range of chiral compounds, including ketones. ijrpr.commdpi.com The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of alkanes like n-hexane and alcohols like isopropanol (B130326) or ethanol (B145695) in normal-phase mode) and temperature. mdpi.comresearchgate.net

For achiral analysis or purification, reversed-phase HPLC is commonly employed. A typical method for this compound might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid.

| Parameter | Typical Conditions for Chiral HPLC of Ketones |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives like Chiralpak® AD, Chiralcel® OJ) |

| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol mixtures (e.g., 80:20 v/v) researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 230 nm or 254 nm) |

| Temperature | Ambient (e.g., 25 °C) |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and greater sensitivity. For the analysis of ketones, UPLC methods can reduce run times by as much as 75% compared to traditional HPLC. For chiral separations, the use of UPLC with columns packed with sub-2 µm chiral stationary phase particles can provide excellent performance and high throughput. The mobile phase systems are analogous to those used in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

| Parameter | Typical Conditions for UPLC of Ketones |

| Stationary Phase | Sub-2 µm particle columns (e.g., Acquity BEH C18 for achiral; sub-2 µm CSPs for chiral) |

| Mobile Phase (Reversed-Phase) | Acetonitrile / Water gradients |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Benefit | Increased resolution, speed, and sensitivity over HPLC |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(3-methyl-2-butenyl)cyclopentanone, DFT calculations offer a robust framework for understanding its fundamental chemical properties.

Molecular Geometry Optimization

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process involves iterative calculations that adjust the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the geometry would be optimized using a suitable functional, such as B3LYP, in conjunction with a basis set like 6-31G* or larger. nanobioletters.com The optimization would yield precise data on the three-dimensional structure of the molecule. For instance, studies on similar cyclobutane (B1203170) derivatives have shown that DFT calculations can accurately predict geometric parameters, which are in good agreement with experimental results. nanobioletters.com The planarity of the cyclopentanone (B42830) ring and the orientation of the bulky 3-methyl-2-butenyl (B1208987) substituent would be key outcomes of this optimization.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general principles of DFT calculations for similar organic molecules, as specific data for the target compound is not readily available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.21 |

| C-C (ring) | ~1.54 | |

| C-C (substituent) | ~1.52 | |

| C=C (substituent) | ~1.34 | |

| **Bond Angles (°) ** | O=C-C | ~125 |

| C-C-C (ring) | ~105 | |

| Dihedral Angles (°) | Ring Puckering | Varies |

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic properties of this compound are central to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of the molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com

For a ketone like this compound, the HOMO is typically associated with the lone pair electrons on the oxygen atom. The LUMO is generally the π* antibonding orbital of the carbonyl group. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity; a smaller gap suggests higher reactivity. wpmucdn.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is illustrative and based on general principles of FMO theory for ketones, as specific data for the target compound is not readily available.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the oxygen lone pairs. |

| LUMO | +1.8 | Primarily the π* orbital of the C=O group. |

| HOMO-LUMO Gap | 8.3 | Indicator of kinetic stability. |

Prediction of Reactivity Sites

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and the Fukui functions. scirp.orgnih.gov The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.gov

For this compound, the carbonyl oxygen, with its high electron density (negative electrostatic potential), is the predicted site for electrophilic attack (e.g., protonation). youtube.com Conversely, the carbonyl carbon is electron-deficient (positive electrostatic potential) and thus the primary site for nucleophilic attack. youtube.com The carbon-carbon double bond in the butenyl side chain also represents a region of high electron density, making it susceptible to electrophilic addition reactions.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclopentanone ring and the rotatable single bond connecting the substituent allow this compound to exist in multiple conformations. Conformational analysis aims to identify the stable conformers and map the energy landscape of their interconversion. lumenlearning.com

Solvent and Temperature Effects on Conformer Distribution

The relative stability of different conformers can be influenced by the surrounding environment. Solvents can stabilize or destabilize conformers based on polarity and hydrogen bonding interactions. For instance, studies on the related (R)-3-methylcyclopentanone have shown that the distribution of its axial and equatorial conformers is solvent-dependent. researchgate.net It is plausible that for this compound, polar solvents would favor conformers with larger dipole moments.

Temperature also plays a crucial role. At higher temperatures, the increased thermal energy allows the molecule to overcome the energy barriers between conformers more easily, leading to a more dynamic equilibrium and a broader distribution of conformers. researchgate.net

Calculation of Thermodynamic Parameters for Conformational Equilibria

Computational methods can be used to calculate the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) associated with the equilibrium between different conformers. By determining the relative energies of the optimized conformers, the equilibrium constant (K_eq) and the population of each conformer at a given temperature can be predicted.

For example, in the case of (R)-3-methylcyclopentanone, temperature-dependent studies combined with theoretical calculations have been used to determine the enthalpy and entropy differences between its conformers. researchgate.net A similar approach for this compound would involve calculating the vibrational frequencies of each stable conformer to obtain their zero-point vibrational energies and thermal corrections to the enthalpy and entropy.

Table 3: Illustrative Thermodynamic Data for Conformational Equilibrium of a Substituted Cyclopentanone This table is illustrative and based on data for related compounds like (R)-3-methylcyclopentanone, as specific data for the target compound is not readily available. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial-like | 0.00 | ~70 |

| Axial-like | +0.5 | ~30 |

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for studying chemical reactivity. By analyzing the changes in electron density, MEDT provides insights into the electronic mechanisms of chemical reactions. This theory has been successfully applied to understand the mechanisms of various reactions, including cycloadditions.

Regioselectivity and Stereoselectivity Predictions in Cycloadditions

In the context of cycloaddition reactions involving this compound, MEDT can be employed to predict the regioselectivity and stereoselectivity of the process. For instance, in a [3+2] cycloaddition reaction, the theory helps in understanding the electronic factors that govern the formation of specific isomers.

Recent MEDT studies on similar [3+2] cycloaddition reactions have demonstrated that the analysis of Conceptual DFT (CDFT) indices, such as the electrophilicity and nucleophilicity of the reactants, can predict the flow of electron density and thus the regioselectivity of the reaction. nih.gov The stereoselectivity, on the other hand, is often explained by analyzing the activation energies of the different possible stereoisomeric pathways. rsc.org For example, in the reaction of a nitrone with an alkene, the endo or exo preference is determined by the lower activation barrier. rsc.orgrsc.org

A Bonding Evolution Theory (BET) analysis, often performed within the MEDT framework, can further elucidate the mechanism by tracking the formation of new covalent bonds. rsc.org This analysis can reveal whether the reaction proceeds through a concerted or stepwise mechanism and can explain the asynchronicity in bond formation. rsc.org

| Reactant | CDFT Index | Predicted Role |

| This compound | Nucleophilicity (N) | Nucleophile |

| Generic 1,3-dipole | Electrophilicity (ω) | Electrophile |

| Pathway | Activation Energy (kcal/mol) | Thermodynamic Product | Kinetic Product |

| Regioisomer 1 (ortho) | Lower | Favored | Favored |

| Regioisomer 2 (meta) | Higher | Disfavored | Disfavored |

| Stereoisomer 1 (endo) | Lower | Favored | Favored |

| Stereoisomer 2 (exo) | Higher | Disfavored | Disfavored |

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize and analyze the electron localization in a molecule. jussieu.fr It provides a picture of electron pairing and can identify covalent bonds, lone pairs, and atomic cores. In the context of reaction mechanisms, ELF analysis of the transition states can reveal the nature of the bond-forming and bond-breaking processes.

For a molecule like this compound, an ELF analysis would characterize the electronic structure of the ground state, identifying the C=C and C=O double bonds and the various C-C and C-H single bonds. In a cycloaddition reaction, the ELF analysis of the transition state can show the depopulation of the valence basins corresponding to the reacting double bonds and the formation of new basins corresponding to the newly forming single bonds. rsc.org This provides a detailed picture of the electronic reorganization during the reaction.

The topological analysis of the ELF is also used to classify the nature of the reacting species. For example, it can determine if a three-atom component in a [3+2] cycloaddition behaves as a zwitterionic, carbenoid, or pseudoradical species, which in turn dictates the reaction mechanism. nih.govmdpi.com

| Molecular Feature | ELF Basin Population (e) | Interpretation |

| C=C bond | ~3.5 e | Covalent double bond |

| C=O bond | ~3.8 e | Polar covalent double bond |

| C-C bond | ~2.0 e | Covalent single bond |

| Lone pairs on Oxygen | ~2.5 e each | Non-bonding electrons |

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that uses the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.org According to QTAIM, a chemical bond is characterized by the presence of a bond critical point (BCP) between two nuclei and a corresponding bond path. wiley-vch.de

QTAIM analysis can be used to characterize the nature of the chemical bonds in this compound. The properties of the electron density at the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. sciencearchives.orgmuni.cz

In the study of reaction mechanisms, QTAIM can be applied to the transition states to analyze the changes in bonding. The appearance and disappearance of BCPs along the reaction coordinate provide a rigorous description of the bond formation and cleavage processes. Furthermore, QTAIM can identify non-covalent interactions, such as hydrogen bonds, that might play a role in the stabilization of the transition state, thus influencing the stereoselectivity of the reaction. researchgate.net

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| C-C | ~0.25 | < 0 | < 0 | Covalent |

| C=C | ~0.35 | < 0 | < 0 | Covalent |

| C=O | ~0.40 | > 0 | < 0 | Polar Covalent |

| C-H | ~0.28 | < 0 | < 0 | Covalent |

Quantum Chemical Calculations for Tautomerism and Energetics

Quantum chemical calculations are essential for studying the tautomeric equilibria and the relative energies of different isomers of a molecule. For this compound, these calculations can predict the most stable tautomeric form and the energy barriers for their interconversion.